Pentigetide Nasal Solution Demonstrates Statistically Superior Symptom Reduction vs. Placebo in a 431-Patient Multicenter Trial
Pentigetide nasal solution (1 mg per nostril QID) demonstrated a statistically significant greater reduction in total nasal symptom scores (sneezing, nasal congestion, and rhinorrhea) compared to placebo over a 2-week treatment period. The frequency of symptoms decreased significantly (P = .004) and severity decreased significantly (P = .05) relative to placebo [1]. Additionally, daily diary scores showed consistently lower total nasal symptom scores for pentigetide-treated patients on each treatment day (P = .02) [1].
| Evidence Dimension | Reduction in total nasal symptom score (frequency and severity) |
|---|---|
| Target Compound Data | Significant reduction in frequency (P = .004) and severity (P = .05) of total nasal symptom scores; daily diary scores significantly lower (P = .02). |
| Comparator Or Baseline | Placebo |
| Quantified Difference | Statistically significant (P < .05) greater reduction vs. placebo; specific numeric difference not provided. |
| Conditions | Randomized, multicenter, double-blind, parallel-group trial involving 431 patients with seasonal allergic rhinitis. Pentigetide 1 mg in each nostril four times daily vs. placebo over 2 weeks. |
Why This Matters
This robust, adequately powered trial provides high-quality evidence of Pentigetide's superior efficacy over placebo for nasal symptoms, establishing it as a clinically validated alternative to first-line therapies.
- [1] Mansmann Jr HC, et al. Pentigetide nasal solution: a multicenter study evaluating efficacy and safety in patients with seasonal allergic rhinitis. Ann Allergy. 1991 Oct;67(4):409-15. PMID: 1952297. View Source
